molecular formula C23H19NO5 B2373569 2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid CAS No. 124214-04-6

2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid

Cat. No.: B2373569
CAS No.: 124214-04-6
M. Wt: 389.407
InChI Key: LQGGFULMSNZOFE-UHFFFAOYSA-N
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Description

2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid is a complex organic compound with the molecular formula C23H19NO5 and a molecular weight of 389.407 g/mol. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group attached to a phenyl ring, further connected to a benzoic acid moiety through a carbamoyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxycarbonylphenyl isocyanate with 2-aminobenzoic acid under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, using reagents like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxycarbonylphenylboronic Acid: Similar in structure but contains a boronic acid group instead of a benzoic acid moiety.

    4-Carboxyphenylboronic Acid: Contains a carboxylic acid group and is used in similar synthetic applications.

    4-Ethoxycarbonylphenylboronic Acid: Shares the ethoxycarbonyl group but differs in its overall structure and reactivity.

Uniqueness

2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-2-29-23(28)15-11-13-16(14-12-15)24-21(25)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(26)27/h3-14H,2H2,1H3,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGGFULMSNZOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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